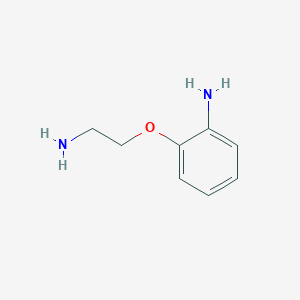
2-(2-Aminoethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethoxy)aniline is an organic compound with the molecular formula C8H12N2O It consists of an aniline moiety substituted with an aminoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)aniline typically involves the reaction of 2-chloroethanol with aniline in the presence of a base, followed by the reduction of the resulting intermediate. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: 60-80°C
Reduction Agent: Hydrogen gas with a palladium catalyst or sodium borohydride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminoethoxy)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-(2-Aminoethoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Employed in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)aniline involves its interaction with various molecular targets. The amino and ethoxy groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in drug design and development.
Comparison with Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar structure but with an additional hydroxyl group.
2-(2-Aminoethoxy)ethoxyethanol: Contains an extended ethoxy chain.
Aniline: The parent compound without the aminoethoxy substitution.
Uniqueness: 2-(2-Aminoethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and binding characteristics are required.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(2-aminoethoxy)aniline |
InChI |
InChI=1S/C8H12N2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,9-10H2 |
InChI Key |
ILZADBVYYMXODJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




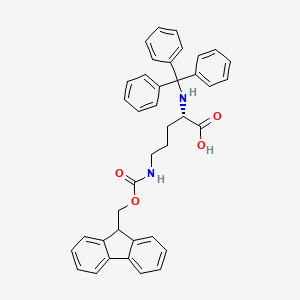
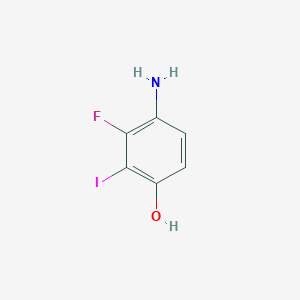
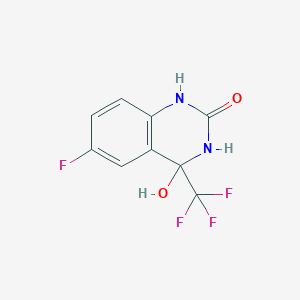

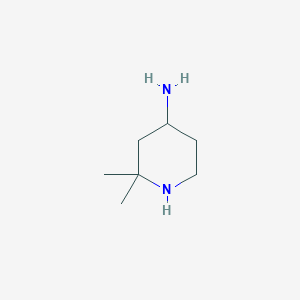
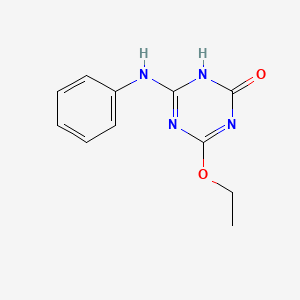
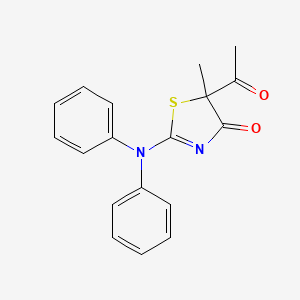
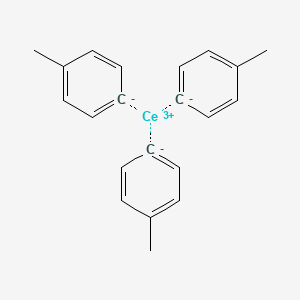

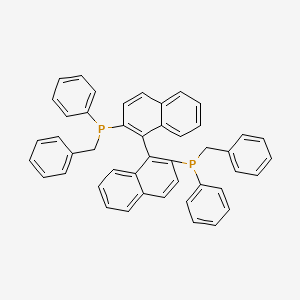
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

